molecular formula C15H15NO6 B2942154 (2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid CAS No. 352429-54-0

(2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid

Cat. No. B2942154
CAS RN: 352429-54-0
M. Wt: 305.286
InChI Key: BKTYCTUBDJNJLN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid, also known as MOCA-Pro or 7-Methoxy-4-methylcoumarin-3-acetic acid, is a chemical compound that has been widely used in scientific research. MOCA-Pro is a fluorescent probe that can be used to label proteins and peptides. It is a derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.

Mechanism of Action

(2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid works by attaching to proteins and peptides, which causes them to emit fluorescence when exposed to light. The fluorescence emitted by (2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid can be used to study the behavior of proteins and peptides in living cells. The mechanism of action of (2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid is well understood, and it has been extensively studied in scientific research.
Biochemical and Physiological Effects:
(2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid is a non-toxic compound that does not have any known biochemical or physiological effects. It has been extensively tested in vitro and in vivo, and it has been shown to be safe for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid in lab experiments is its ability to label proteins and peptides with high specificity and sensitivity. (2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid is also a non-toxic compound that does not interfere with the biological activity of proteins and peptides. However, (2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid has some limitations, including its relatively high cost and the need for specialized equipment to detect its fluorescence.

Future Directions

There are several future directions for the use of (2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid in scientific research. One potential application is the study of protein-protein interactions in living cells. (2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid can be used to label proteins and peptides in living cells, which could help researchers understand how proteins interact with each other in real-time. Another potential application is the development of new drugs that target specific proteins. (2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid can be used to screen for drugs that bind to specific proteins, which could lead to the development of new treatments for diseases. Finally, (2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid could be used in the development of new diagnostic tools for diseases that involve abnormal protein activity.

Synthesis Methods

(2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid can be synthesized using various methods, including the reaction of coumarin with chloroacetic acid, followed by the reaction with amino acids. Another method involves the reaction of coumarin with 2-(2-aminoethoxy)ethanol, followed by the reaction with chloroacetic acid. The synthesis of (2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

(2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid has been widely used as a fluorescent probe to label proteins and peptides. It has been used in various scientific research applications, including the study of protein-protein interactions, protein folding, and enzyme kinetics. (2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid can also be used to monitor the activity of proteases, which are enzymes that break down proteins. In addition, (2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid has been used to study the mechanism of action of drugs that target proteins.

properties

IUPAC Name

(2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6/c1-8-5-14(18)22-12-6-10(3-4-11(8)12)21-7-13(17)16-9(2)15(19)20/h3-6,9H,7H2,1-2H3,(H,16,17)(H,19,20)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTYCTUBDJNJLN-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.